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Compound Name: Tributyl(iodomethyl)stannane

Cat. No.: B1310542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tributyl(iodomethyl)stannane is a versatile and valuable reagent in organic synthesis,

primarily serving as an electrophile for the introduction of a tributylstannylmethyl group. This

methodology allows for the facile preparation of various air- and moisture-stable α-

heteroalkylstannanes, which are important precursors for a range of further transformations.

These organotin compounds can be readily converted into more reactive nucleophiles, such as

α-heteroalkyllithiums, through tin-lithium exchange, enabling the formation of complex

molecular architectures. This document provides detailed application notes and experimental

protocols for the synthesis of α-alkoxy-, α-amino-, and α-thioalkylstannanes using

tributyl(iodomethyl)stannane.

General Reaction Scheme
The preparation of α-heteroalkylstannanes from tributyl(iodomethyl)stannane generally

proceeds via a nucleophilic substitution reaction. A heteroatom nucleophile (oxygen, nitrogen,

or sulfur) displaces the iodide from the tributyl(iodomethyl)stannane, forming a new carbon-

heteroatom bond. The general transformation is depicted below:
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Caption: General workflow for the synthesis of α-heteroalkylstannanes.

Data Presentation: Synthesis of α-
Heteroalkylstannanes
The following table summarizes the reaction conditions and yields for the preparation of

representative α-alkoxy-, α-amino-, and α-thioalkylstannanes using

tributyl(iodomethyl)stannane.

Heteroa
tom

Nucleop
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Base Solvent
Temp.
(°C)
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Synthesis of Tributyl(iodomethyl)stannane
This protocol describes the preparation of the starting material, tributyl(iodomethyl)stannane,

from tributyl(chloromethyl)stannane.[2]

Materials:

Tributyl(chloromethyl)stannane

Sodium iodide (NaI)

Acetone

Hexanes

Silica gel

Procedure:

In a round-bottom flask, dissolve tributyl(chloromethyl)stannane (1.0 equiv) in acetone.

Add sodium iodide (1.5 equiv) to the solution.

Stir the reaction mixture at room temperature for 24 hours.

Remove the acetone under reduced pressure.

Suspend the resulting residue in hexanes and filter through a plug of silica gel.

Rinse the silica gel plug with additional hexanes.

Concentrate the filtrate under reduced pressure to yield tributyl(iodomethyl)stannane as a

colorless oil. A yield of 95% can be expected.[2]

Storage: Tributyl(iodomethyl)stannane can decompose over time at ambient temperature.

For best results, it should be stored as a degassed 1 M solution in hexanes at -10 °C and used

within a few days.[2]
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Preparation of Tributyl(iodomethyl)stannane
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Caption: Experimental workflow for the synthesis of Tributyl(iodomethyl)stannane.
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Synthesis of α-Alkoxystannanes:
Tributyl(isopropoxymethyl)stannane
This protocol details the synthesis of an α-alkoxystannane from an alcohol and

tributyl(iodomethyl)stannane.

Materials:

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Isopropanol

Tributyl(iodomethyl)stannane

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried flask under an inert atmosphere, add sodium hydride (1.1 equiv).

Wash the sodium hydride with hexanes to remove the mineral oil and then suspend it in

anhydrous THF.

Cool the suspension to 0 °C and add isopropanol (1.0 equiv) dropwise.

Allow the mixture to warm to room temperature and stir for 30 minutes.

Add tributyl(iodomethyl)stannane (1.0 equiv) to the solution and stir at room temperature

for 2 hours.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to afford the product.

Synthesis of α-Aminostannanes: 1-
((Tributylstannyl)methoxy)propan-2-amine
This protocol describes the synthesis of an α-aminostannane, a key intermediate for the

preparation of functionalized N-heterocycles.[1]

Materials:

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Anhydrous N,N-Dimethylformamide (DMF)

DL-Alaninol

Tributyl(iodomethyl)stannane

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Silica gel

Procedure:

Add sodium hydride (1.1 equiv) to an oven-dried flask under a nitrogen atmosphere.

Wash the NaH with pentane to remove mineral oil.

Add anhydrous THF followed by anhydrous DMF.
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Cool the suspension to 0-5 °C and add DL-alaninol (1.0 equiv) dropwise over 15 minutes.

Remove the cooling bath and stir at 25-27 °C for 2 hours.

Re-cool the mixture to 0-5 °C and add tributyl(iodomethyl)stannane (1.0 equiv) dropwise

over 1.5 hours.

Remove the cooling bath and continue stirring at 25-27 °C for 6 hours.

Cool the reaction to 0-5 °C and quench with saturated NH₄Cl solution.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄,

and filter.

Concentrate the filtrate and purify the crude product by column chromatography on silica gel

(10:1 ethyl acetate-MeOH) to yield 1-((tributylstannyl)methoxy)propan-2-amine as a colorless

oil (78% yield).[1]
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Synthesis of α-Aminostannane
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Caption: Logical workflow for the synthesis of an α-aminostannane.

Synthesis of α-Thioalkylstannanes:
Tributyl(phenylthiomethyl)stannane
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This protocol outlines the synthesis of an α-thioalkylstannane from a thiol and

tributyl(iodomethyl)stannane.

Materials:

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Thiophenol

Tributyl(iodomethyl)stannane

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equiv) in

anhydrous THF.

Cool the suspension to 0 °C and add thiophenol (1.0 equiv) dropwise.

Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium

thiophenolate.

Add tributyl(iodomethyl)stannane (1.0 equiv) to the solution and stir at room temperature

for 4 hours.

Quench the reaction with saturated aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield the product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1310542?utm_src=pdf-body
https://www.benchchem.com/product/b1310542?utm_src=pdf-body
https://www.benchchem.com/product/b1310542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Tributyl(iodomethyl)stannane is a highly effective reagent for the synthesis of a variety of α-

heteroalkylstannanes. The protocols provided herein offer reliable and high-yielding methods

for the preparation of α-alkoxy-, α-amino-, and α-thioalkylstannanes. These products serve as

valuable synthetic intermediates, particularly for the generation of α-heteroalkyllithium

reagents, which are powerful tools in carbon-carbon bond formation and the synthesis of

complex molecules for pharmaceutical and materials science applications. As with all organotin

compounds, appropriate safety precautions should be taken, and methods for the removal of

tin residues from the final products should be considered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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